2-Fluoro-3-methoxybenzaldehyde

描述

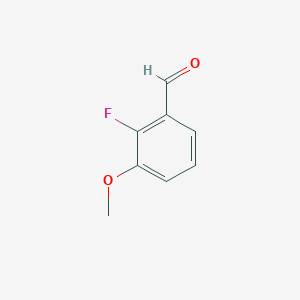

Structure

3D Structure

属性

IUPAC Name |

2-fluoro-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHCOUDNHILORI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396248 | |

| Record name | 2-Fluoro-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103438-88-6 | |

| Record name | 2-Fluoro-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Section 1: Core Characteristics and Physicochemical Properties

An In-depth Technical Guide to 2-Fluoro-3-methoxybenzaldehyde (CAS No. 103438-88-6)

For Researchers, Scientists, and Drug Development Professionals

This compound, registered under CAS number 103438-88-6, is a substituted aromatic aldehyde with the molecular formula C₈H₇FO₂.[1] Its structure, featuring a fluorine atom ortho to the aldehyde and a methoxy group in the meta position, imparts unique reactivity and makes it a valuable intermediate in organic synthesis.

The strategic placement of the fluorine atom is of particular significance in drug discovery. Fluorine's high electronegativity can modulate the acidity of nearby protons and influence the molecule's conformation. Furthermore, the introduction of fluorine can enhance metabolic stability and lipophilicity, which are desirable pharmacokinetic properties in drug candidates.[2][3] The methoxy group also plays a role in modifying the electronic and solubility characteristics of the molecule.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 103438-88-6 | [4][5][6][7] |

| Molecular Formula | C₈H₇FO₂ | [1] |

| Molecular Weight | 154.14 g/mol | [1][8] |

| Appearance | White solid (crystals) | [9] |

| Melting Point | 47-51 °C | [5][9] |

| Purity | Typically >97% | [1] |

| IUPAC Name | This compound |

Section 2: Synthesis and Mechanistic Insights

The synthesis of this compound is a critical aspect for its application. A common and effective laboratory-scale synthesis involves the reduction of a suitable precursor, such as 2-fluoro-3,N-dimethoxy-N-methylbenzamide.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative synthesis using diisobutylaluminum hydride (DIBAL-H) as the reducing agent.

Materials:

-

2-fluoro-3,N-dimethoxy-N-methylbenzamide

-

Tetrahydrofuran (THF), anhydrous

-

Diisobutylaluminum hydride (DIBAL-H), 1 M solution in toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

1 N Hydrochloric acid (HCl)

-

Saturated brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-fluoro-3,N-dimethoxy-N-methylbenzamide (10.8 mmol) in anhydrous THF (20 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a 1 M toluene solution of DIBAL-H (12 mL, 12 mmol) to the cooled reaction mixture.

-

Stir the mixture at -78 °C for 3 hours.

-

Add an additional portion of the 1 M DIBAL-H solution in toluene (4.2 mL, 4.2 mmol) and continue stirring at -78 °C for another 30 minutes.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Wash the combined organic phases sequentially with 1 N HCl and saturated brine.

-

Dry the organic phase over anhydrous MgSO₄ and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (0% to 100%) to yield this compound.[5]

Causality in Experimental Choices:

-

The use of DIBAL-H at low temperatures (-78 °C) is crucial for the selective reduction of the Weinreb amide to the aldehyde, preventing over-reduction to the corresponding alcohol.

-

The slow warming to room temperature ensures the reaction proceeds to completion without unwanted side reactions.

-

The aqueous workup with NH₄Cl, HCl, and brine effectively removes inorganic byproducts and unreacted reagents.

-

Silica gel chromatography is a standard and effective method for purifying the final product to a high degree.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile building block for the synthesis of various pharmacologically active compounds.[4] Its utility stems from the reactivity of the aldehyde group and the specific substitution pattern on the aromatic ring.

Synthesis of Benzosuberone Derivatives

A significant application of this compound is in the synthesis of benzosuberone cores, which are present in a number of active pharmaceutical ingredients (APIs).[4] This typically involves a Wittig reaction followed by a Friedel-Crafts acylation.

References

- 1. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 2. nbinno.com [nbinno.com]

- 3. 5-Fluoro-2-hydroxy-3-methoxybenzaldehyde|CAS 862088-16-2 [benchchem.com]

- 4. ossila.com [ossila.com]

- 5. This compound | 103438-88-6 [chemicalbook.com]

- 6. 103438-88-6|this compound|BLD Pharm [bldpharm.com]

- 7. calpaclab.com [calpaclab.com]

- 8. This compound | C8H7FO2 | CID 3774463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. downloads.ossila.com [downloads.ossila.com]

2-Fluoro-3-methoxybenzaldehyde physical properties

An In-Depth Technical Guide to the Physicochemical Properties and Applications of 2-Fluoro-3-methoxybenzaldehyde

Introduction

In the landscape of modern medicinal chemistry, the strategic use of fluorinated building blocks is a cornerstone of rational drug design. The unique properties of fluorine—its high electronegativity, small steric footprint, and ability to modulate metabolic stability and binding affinity—make it a favored element for enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.[1] Among the vast arsenal of fluorinated intermediates, this compound stands out as a particularly versatile and valuable scaffold.

This substituted benzaldehyde, featuring an aldehyde, a fluoro group, and a methoxy group on the aromatic ring, provides multiple reactive centers for chemical elaboration. This trifecta of functionality allows for the construction of complex molecular architectures, making it a key precursor in the synthesis of numerous pharmacologically active compounds, including heterocyclic systems and other advanced Active Pharmaceutical Ingredients (APIs).[2][3]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the core physical and chemical properties of this compound, detailed protocols for its characterization and synthesis, and insights into its critical applications in the field of drug discovery.

Section 1: Chemical Identity and Core Physical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. These identifiers and physical characteristics dictate the conditions for its storage, handling, and use in synthetic protocols.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 103438-88-6 | [2][4][5][6] |

| Molecular Formula | C₈H₇FO₂ | [2][4][6] |

| Molecular Weight | 154.14 g/mol | [2][4][6][7] |

| Appearance | White crystalline solid | [2][8] |

| Melting Point | 47-51 °C | [2][5][8] |

| Boiling Point | Not determined | [8] |

| Solubility | Not determined | [8] |

Section 2: Spectroscopic and Analytical Characterization

Rationale: Unambiguous structural verification and purity assessment are non-negotiable in chemical synthesis, particularly in a drug discovery pipeline where the integrity of each intermediate directly impacts the outcome of subsequent steps and the biological activity of the final compound. Spectroscopic analysis provides a definitive fingerprint of the molecule, ensuring its identity and quality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for confirming the molecular structure. The reported spectrum for this compound provides clear signals corresponding to each unique proton environment.

-

¹H NMR (300 MHz, CDCl₃) Data: δ 10.38 (s, 1H), 7.43-7.40 (m, 1H), 7.24-7.15 (m, 2H), 3.95 (s, 3H).[5]

-

Interpretation:

-

δ 10.38 (s, 1H): This singlet corresponds to the aldehyde proton (CHO), characteristically found far downfield.

-

δ 7.43-7.40 (m, 1H) & 7.24-7.15 (m, 2H): These multiplets represent the three protons on the aromatic ring, with their splitting patterns influenced by both proton-proton and proton-fluorine coupling.

-

δ 3.95 (s, 3H): This sharp singlet is indicative of the three equivalent protons of the methoxy group (OCH₃).

-

References

- 1. benchchem.com [benchchem.com]

- 2. ossila.com [ossila.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C8H7FO2 | CID 3774463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 103438-88-6 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 8. downloads.ossila.com [downloads.ossila.com]

2-Fluoro-3-methoxybenzaldehyde molecular weight

An In-Depth Technical Guide to 2-Fluoro-3-methoxybenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. This compound (CAS No. 103438-88-6) has emerged as a highly valuable precursor, distinguished by the unique placement of its fluoro and methoxy substituents on the benzaldehyde scaffold.[1][2] This arrangement is not incidental; it provides chemists with a tool to finely tune the physicochemical and pharmacological properties of target molecules. The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity, while the methoxy group can influence electronic distribution and solubility.[2][3][4]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its critical applications as a key intermediate in the synthesis of complex, biologically active compounds.

Physicochemical Properties and Characterization

This compound is a white crystalline solid at room temperature.[5] Its core chemical and physical properties are summarized below, providing the foundational data required for its use in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Weight | 154.14 g/mol | [6][7][8] |

| Chemical Formula | C₈H₇FO₂ | [1][6][7] |

| CAS Number | 103438-88-6 | [1][6][7] |

| Physical State | Solid, Crystals | [5] |

| Melting Point | 47-51 °C | [5][8][9] |

| Purity | Typically >95% (GC) | [1][8][10] |

| IUPAC Name | This compound | [6][11] |

| InChI Key | LIHCOUDNHILORI-UHFFFAOYSA-N | [6][8][11] |

Spectroscopic Characterization

The identity and purity of this compound are typically confirmed using standard spectroscopic methods. Proton Nuclear Magnetic Resonance (¹H NMR) is particularly informative. The spectrum provides characteristic signals that correspond to the aldehyde proton, the aromatic protons, and the methoxy group protons, with chemical shifts and coupling patterns influenced by the fluorine substituent.

A representative ¹H NMR spectrum in CDCl₃ shows the following key shifts:

-

δ 10.38 (s, 1H): Corresponds to the aldehyde proton (-CHO).

-

δ 7.43-7.15 (m, 3H): Represents the protons on the aromatic ring.

-

δ 3.95 (s, 3H): Corresponds to the protons of the methoxy group (-OCH₃).[9]

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through various routes. A common and effective laboratory-scale method involves the selective reduction of a corresponding benzamide derivative. This approach offers good control and high yields.

Experimental Protocol: Synthesis via DIBAL-H Reduction

This protocol details the synthesis of this compound from 2-fluoro-3,N-dimethoxy-N-methylbenzamide, adapted from established procedures.[9]

Step 1: Reaction Setup

-

Dissolve 2-fluoro-3,N-dimethoxy-N-methylbenzamide (10.8 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) in a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

Step 2: Addition of Reducing Agent

-

Slowly add a 1 M solution of diisobutylaluminum hydride (DIBAL-H) in toluene (12 mmol, 12 mL) to the cooled solution.

-

Expertise & Experience: DIBAL-H is chosen for its ability to selectively reduce amides (specifically Weinreb amides in this context) to aldehydes without over-reduction to the corresponding alcohol, especially at low temperatures.

-

-

Stir the reaction mixture at -78 °C for 3 hours.

Step 3: Reaction Monitoring and Completion

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

If the reaction is incomplete, add an additional portion of the 1 M DIBAL-H solution (4.2 mmol, 4.2 mL) and continue stirring at -78 °C for another 30 minutes.

-

Allow the reaction mixture to slowly warm to room temperature.

Step 4: Quenching and Workup

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic phases sequentially with 1 N hydrochloric acid (HCl) and saturated brine.

Step 5: Purification

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.[9]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Core Applications in Medicinal Chemistry

This compound is not an end product but a versatile intermediate. Its value lies in its ability to serve as a starting point for constructing complex molecular scaffolds found in advanced pharmaceutical compounds.[2]

Precursor for PIM Kinase Inhibitors

The compound is a key intermediate in synthesizing benzylidene-1,3-thiazolidine-2,4-diones, which have been identified as potent and selective inhibitors of PIM kinases.[9] PIM kinases are a family of serine/threonine kinases that are overexpressed in various cancers, making them a critical target for next-generation cancer therapies.[2] The fluorinated benzaldehyde core is crucial for building the specific pharmacophore required for kinase inhibition.

Synthesis of Benzosuberone Derivatives

It is widely used to construct benzosuberone cores, which are scaffolds for various active pharmaceutical ingredients (APIs).[1] This synthesis typically involves a two-step process:

-

Wittig Reaction: this compound reacts with a phosphonium ylide, such as (3-carboxypropyl)triphenylphosphonium bromide, to form an alkene.

-

Friedel-Crafts Acylation: The resulting intermediate undergoes intramolecular cyclization, often promoted by Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), to form the seven-membered cycloheptanone ring of the benzosuberone system.[1]

General Synthetic Utility Diagram

Caption: Key synthetic pathways involving this compound.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is essential to ensure laboratory safety. The compound presents several hazards that must be managed with appropriate precautions.

Hazard Identification

The compound is classified with multiple hazards according to the Globally Harmonized System (GHS).[5][6]

| Hazard Statement | GHS Code | Description |

| Harmful if swallowed | H302 | May cause harm if ingested. |

| Causes skin irritation | H315 | Can lead to skin redness, itching, or inflammation. |

| May cause an allergic skin reaction | H317 | May cause a skin rash or sensitization upon contact. |

| Causes serious eye damage | H318 | Poses a high risk of severe injury to the eyes. |

| May cause respiratory irritation | H335 | Inhalation of dust may irritate the respiratory tract. |

Safe Handling and Storage Protocol

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield that meets government standards such as EN166 (EU).[5]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: Wear a lab coat and ensure no skin is exposed.

Handling Procedures:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5][12]

-

Avoid contact with skin, eyes, and clothing.[12]

-

Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[5]

-

In case of accidental release, sweep up the solid material, avoiding dust formation, and dispose of it as hazardous waste according to local regulations.[5]

Storage:

-

Store in a cool, dry, and well-ventilated place.[12]

-

Keep the container tightly closed to prevent moisture ingress.[12]

-

A recommended storage temperature is 3-5 °C for long-term stability.[5]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for drug discovery and development. Its carefully configured functional groups provide a reliable foundation for synthesizing complex molecules with enhanced pharmacological profiles, from PIM kinase inhibitors for oncology to diverse heterocyclic systems.[1][2][9] Understanding its properties, synthesis, and safe handling procedures, as detailed in this guide, empowers researchers to leverage its full potential in accelerating the journey from laboratory concept to life-changing therapeutics.

References

- 1. ossila.com [ossila.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. downloads.ossila.com [downloads.ossila.com]

- 6. This compound | C8H7FO2 | CID 3774463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. This compound, 96%, Thermo Scientific™ | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]

- 9. This compound | 103438-88-6 [chemicalbook.com]

- 10. This compound - Anichem [anichemllc.com]

- 11. This compound | 103438-88-6 [sigmaaldrich.com]

- 12. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 2-Fluoro-3-methoxybenzaldehyde: Structure, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-Fluoro-3-methoxybenzaldehyde, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's structural and physicochemical properties, detailed synthetic protocols, and its significant applications in the synthesis of pharmacologically active compounds.

Core Molecular Attributes of this compound

This compound, with the CAS Number 103438-88-6, is a disubstituted benzaldehyde derivative.[1][2] Its structure is characterized by a benzene ring functionalized with an aldehyde group, a fluorine atom at the 2-position, and a methoxy group at the 3-position.

The strategic placement of the electron-withdrawing fluorine atom and the electron-donating methoxy group influences the reactivity of the aldehyde and the aromatic ring, making it a versatile reagent in various chemical transformations.[3]

Chemical Structure and Formula

The molecular formula for this compound is C₈H₇FO₂.[1][2]

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| Molecular Weight | 154.14 g/mol | [1][2] |

| Appearance | White crystals | [1][4] |

| Melting Point | 47-51 °C | [1][4] |

| Purity | >98% | [1] |

| Solubility | Information not widely available, likely soluble in common organic solvents. | [4] |

| Storage Temperature | Ambient |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be achieved through various routes. A common and effective method involves the reduction of a corresponding Weinreb amide, 2-fluoro-3,N-dimethoxy-N-methylbenzamide. This approach offers high yield and selectivity.

Rationale for the Synthetic Approach

The use of a Weinreb amide as a precursor to the aldehyde is a strategic choice in organic synthesis. The N-methoxy-N-methylamide functionality is stable to many nucleophilic reagents, yet it can be readily reduced to the corresponding aldehyde with high selectivity using reducing agents like diisobutylaluminum hydride (DIBAL-H). This method prevents the over-reduction of the aldehyde to the corresponding alcohol, a common side reaction with other methods.

Detailed Experimental Protocol

The following protocol outlines the synthesis of this compound from 2-fluoro-3,N-dimethoxy-N-methylbenzamide.

Step 1: Reaction Setup

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-fluoro-3,N-dimethoxy-N-methylbenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

Step 2: Reduction with DIBAL-H

-

Slowly add a solution of diisobutylaluminum hydride (DIBAL-H) in toluene (1.1 eq) to the cooled solution via a syringe pump, maintaining the temperature at -78 °C. The slow addition is critical to control the exothermicity of the reaction and prevent side reactions.

-

Stir the reaction mixture at -78 °C for 3 hours.

Step 3: Reaction Monitoring and Quenching

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This step should be performed at low temperature to control the quenching of the reactive aluminum species.

Step 4: Workup and Purification

-

Allow the mixture to warm to room temperature and then partition between ethyl acetate and water.

-

Separate the organic layer, and wash it sequentially with 1 N hydrochloric acid (HCl) and saturated brine.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a white solid.[5]

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

-

¹H NMR (300 MHz, CDCl₃): δ 10.38 (s, 1H, CHO), 7.43-7.40 (m, 1H, Ar-H), 7.24-7.15 (m, 2H, Ar-H), 3.95 (s, 3H, OCH₃).[5] The singlet at 10.38 ppm is characteristic of the aldehydic proton. The multiplet signals in the aromatic region and the singlet for the methoxy group are consistent with the proposed structure.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong carbonyl (C=O) stretching vibration around 1700 cm⁻¹, characteristic of an aromatic aldehyde. C-H stretching vibrations for the aromatic ring and the aldehyde would also be present, along with C-O and C-F stretching bands.[6][7]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 154.14 g/mol . Fragmentation patterns would likely involve the loss of the formyl radical (CHO) and the methoxy group (OCH₃).[8]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable precursor for a variety of active pharmaceutical ingredients (APIs) due to its unique substitution pattern.

Synthesis of Benzosuberone Derivatives

A primary application of this compound is in the synthesis of benzosuberone derivatives, which are core structures in some anti-cancer agents.[1] The synthesis typically involves a two-step process:

-

Wittig Reaction: this compound is reacted with a suitable phosphonium ylide, such as (3-carboxypropyl)triphenylphosphonium bromide, to form a substituted cinnamic acid derivative.[1] The Wittig reaction is a powerful method for forming carbon-carbon double bonds from carbonyl compounds.[9][10][11][12]

-

Intramolecular Friedel-Crafts Acylation: The resulting acid is then cyclized using a strong acid catalyst, such as Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), to form the seven-membered ring of the benzosuberone core.[1][13] The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to an aromatic ring.[14][15][16][17]

Caption: Synthesis of benzosuberone derivatives.

Precursor for Heterocyclic Compounds

The aldehyde functionality of this compound serves as a versatile handle for the construction of various heterocyclic ring systems that are prevalent in many biologically active molecules. These include:

The synthesis of these heterocycles often involves condensation reactions with amines, amides, or other nucleophiles, followed by cyclization steps. The fluorine and methoxy substituents can modulate the biological activity and pharmacokinetic properties of the final compounds.

Conclusion

This compound is a strategically important building block for organic synthesis, particularly in the realm of drug discovery and development. Its unique structural features and reactivity allow for the efficient construction of complex molecular architectures, including the benzosuberone core and various heterocyclic systems. The synthetic protocols for its preparation are well-established, and its characterization is straightforward using standard spectroscopic techniques. As the demand for novel therapeutics continues to grow, the utility of versatile intermediates like this compound in medicinal chemistry is expected to expand further.

References

- 1. ossila.com [ossila.com]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. downloads.ossila.com [downloads.ossila.com]

- 5. This compound | 103438-88-6 [chemicalbook.com]

- 6. This compound | C8H7FO2 | CID 3774463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. BJOC - Search Results [beilstein-journals.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Friedel-Crafts Acylation [organic-chemistry.org]

- 17. chemistryjournals.net [chemistryjournals.net]

Authored by a Senior Application Scientist

An In-depth Technical Guide to 2-Fluoro-3-methoxybenzaldehyde

This guide provides an in-depth technical overview of this compound (CAS No. 103438-88-6), a critical building block in modern synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's properties, synthesis, and key applications, grounding theoretical knowledge in practical, field-proven insights.

Core Identification and Physicochemical Properties

This compound is a substituted aromatic aldehyde whose strategic placement of fluoro and methoxy groups imparts unique reactivity and makes it a valuable precursor for complex molecular architectures.[1] Its formal IUPAC name is This compound .[2]

Chemical Identifiers

-

IUPAC Name : this compound[2]

-

InChI Key : LIHCOUDNHILORI-UHFFFAOYSA-N[2]

-

Canonical SMILES : COC1=CC=CC(=C1F)C=O[2]

Physicochemical Data

The compound's physical and chemical properties are essential for planning reactions, purification, and storage. The data below has been consolidated from various authoritative sources.

| Property | Value | Source(s) |

| Molecular Weight | 154.14 g/mol | [2][6] |

| Physical Form | White to off-white solid/crystals | |

| Melting Point | 47-51 °C | [3][5] |

| Purity | Typically ≥97% | |

| Storage | Ambient Temperature |

Synthesis Protocol: A Validated Approach

The synthesis of this compound often involves the controlled reduction of a suitable precursor. The following protocol, adapted from established methodologies, details the reduction of a Weinreb amide, a trusted method for preventing over-reduction to the corresponding alcohol.[3]

Experimental Protocol: Reduction of 2-fluoro-3,N-dimethoxy-N-methylbenzamide

Expertise & Causality: This procedure utilizes Diisobutylaluminium hydride (DIBAL-H) at cryogenic temperatures. DIBAL-H is a powerful and sterically hindered reducing agent. At -78 °C, its reactivity is tempered, allowing for the selective reduction of the Weinreb amide to the aldehyde. The intermediate tetrahedral complex formed is stable at this low temperature, preventing a second hydride addition that would lead to the unwanted alcohol byproduct.

Methodology:

-

Preparation : Dissolve 2-fluoro-3,N-dimethoxy-N-methylbenzamide (1.0 eq, 10.8 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Initial Reduction : Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a 1 M solution of DIBAL-H in toluene (1.1 eq, 12 mmol) dropwise via a syringe pump over 30 minutes, maintaining the internal temperature below -70 °C.

-

Reaction Monitoring : Stir the mixture at -78 °C for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase).

-

Completion : If the reaction is incomplete, add a second portion of 1 M DIBAL-H in toluene (0.4 eq, 4.2 mmol) and continue stirring at -78 °C for another 30 minutes.[3]

-

Quenching : Once the starting material is consumed, warm the reaction mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Self-Validation Note: Cautious quenching is critical as the reaction with residual DIBAL-H is highly exothermic and releases hydrogen gas.

-

Workup : Transfer the mixture to a separatory funnel. Wash the organic phase sequentially with 1 N hydrochloric acid (HCl) and saturated brine.[3]

-

Isolation : Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification : Purify the resulting crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 50%) to yield this compound as a solid (typical yield: ~85%).[3]

Applications in Medicinal Chemistry & Drug Discovery

This compound is not merely a chemical curiosity but a cornerstone intermediate for constructing complex, biologically active molecules.[1] Its value lies in the aldehyde group's reactivity and the electronic and steric influence of the fluoro and methoxy substituents.

Precursor for Heterocyclic Scaffolds

The compound is widely employed in the synthesis of diverse heterocyclic systems that are prevalent in pharmaceuticals, including:

-

PIM Kinase Inhibitors : It serves as a key starting material for benzylidene-1,3-thiazolidine-2,4-diones, a class of compounds investigated as potent and selective inhibitors of PIM kinases, which are targets in oncology.[1][3]

Synthesis of Benzosuberone Derivatives

A notable application is in the construction of the benzosuberone core, a structural motif found in various pharmacologically active agents.[4] This is typically achieved through a two-step sequence involving a Wittig reaction followed by an intramolecular Friedel-Crafts acylation.

Workflow: Synthesis of a Benzosuberone Core

Caption: Workflow for Benzosuberone Synthesis.

Mechanistic Insight:

-

Wittig Reaction : This reaction is a highly reliable method for creating a carbon-carbon double bond by reacting an aldehyde with a phosphorus ylide (generated from the phosphonium salt). This step builds the necessary carbon chain for subsequent cyclization.[4]

-

Friedel-Crafts Acylation : The intermediate carboxylic acid is activated by Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), a powerful dehydrating agent that promotes the formation of an acylium ion. This electrophile then attacks the electron-rich aromatic ring intramolecularly to form the seven-membered cycloheptanone ring, completing the benzosuberone core.[4]

The fluorine atom is often retained in the final product, where it can enhance metabolic stability and lipophilicity, which are desirable pharmacological properties.[1]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is paramount. It is classified under the Globally Harmonized System (GHS) with the following hazards:

Precautionary Measures :

-

P280 : Wear protective gloves, protective clothing, and eye/face protection.[5]

-

P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Handle in a well-ventilated area or a chemical fume hood.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H7FO2 | CID 3774463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 103438-88-6 [chemicalbook.com]

- 4. ossila.com [ossila.com]

- 5. downloads.ossila.com [downloads.ossila.com]

- 6. scbt.com [scbt.com]

- 7. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

Introduction: A Proactive Approach to Chemical Safety

An In-Depth Technical Guide to the Safe Handling of 2-Fluoro-3-methoxybenzaldehyde

In the landscape of drug discovery and organic synthesis, this compound serves as a valuable fluorinated building block for creating advanced pharmaceutical ingredients (APIs) and various heterocyclic compounds.[1] Its unique structure, featuring an aldehyde, a fluoro, and a methoxy group, makes it a versatile precursor in medicinal chemistry.[1] However, the very reactivity that makes a compound useful in synthesis often correlates with potential biological hazards. This guide moves beyond a simple recitation of safety data sheet (SDS) information. As a Senior Application Scientist, my objective is to provide researchers, scientists, and drug development professionals with a framework for understanding the causality behind safety protocols, enabling a proactive rather than reactive approach to laboratory safety. We will deconstruct the hazards associated with this compound and establish robust, self-validating systems for its safe handling, storage, and emergency response.

Section 1: Chemical Identity and Physicochemical Properties

A foundational understanding of a chemical's properties is the first step in a comprehensive risk assessment. These characteristics influence its physical state, how it might behave if released, and the appropriate storage conditions.

Key Identifiers:

The presence of the aldehyde group is a primary driver of its synthetic utility, while the fluoro and methoxy groups modulate its electronic properties and reactivity.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Weight | 154.14 g/mol | [1][2] |

| Appearance | White solid crystals | [1][3] |

| Melting Point | 47-51 °C | [1][3][4] |

| Purity | >98% | [1] |

| Solubility | Data not readily available for water; soluble in organic solvents like THF and CDCl₃. | [3][4] |

The relatively low melting point is significant; it indicates that in warmer laboratory environments or with slight heating, the solid could melt, changing its spill dynamics and potential for exposure.

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[2][5] Understanding these classifications is not a mere regulatory formality; it is a predictive tool for anticipating potential adverse effects.

GHS Hazard Summary Table:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage |

| STOT - Single Exposure | 3 | H335: May cause respiratory irritation |

The "Danger" signal word and the GHS pictograms (Corrosion, Health Hazard) immediately communicate the severity of these risks.[3][5] The designation of "Serious eye damage" (H318/Eye Dam. 1) is particularly critical.[2][3][5] This is a more severe classification than "eye irritation" and implies a risk of irreversible damage, mandating the most stringent eye protection protocols. The potential for skin sensitization (H317) is also a key consideration, as initial exposures may not produce a severe reaction, but subsequent contact could lead to a significant allergic response.[2][3][5]

Section 3: The Hierarchy of Controls: A Framework for Safe Handling

Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over those that are more user-dependent. Applying this to this compound provides a robust system for minimizing exposure.

Caption: Hierarchy of controls applied to handling this compound.

Engineering Controls: The First Line of Active Defense

These controls are designed to physically isolate the researcher from the chemical hazard.

-

Chemical Fume Hood: All weighing, handling, and reaction setup involving this compound powder must be conducted inside a certified chemical fume hood. This is non-negotiable. The causality is directly linked to its classification as a respiratory irritant (H335).[3][5] The fume hood's constant airflow prevents the inhalation of fine crystalline dust.

-

Ventilated Enclosures: For weighing analytical quantities, a ventilated balance enclosure provides containment while minimizing air turbulence that could affect measurement accuracy.

Administrative Controls: Standardizing Safe Practices

These are the procedures and policies that dictate how work is performed.

-

Standard Operating Procedures (SOPs): A detailed, compound-specific SOP for this compound must be written and approved. This document should include all handling, storage, and emergency protocols.

-

Designated Work Areas: Clearly label the specific fume hood or bench area where this chemical is being used to prevent cross-contamination and alert others.

-

Hygiene Practices: Always wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before eating or drinking.[3][5] Contaminated work clothing should not be allowed out of the workplace.[5]

Personal Protective Equipment (PPE): The Essential Final Barrier

PPE is the last line of defense and must be selected to address the specific hazards of this compound.

-

Eye and Face Protection: Given the H318 "Causes serious eye damage" classification, standard safety glasses are insufficient.[3] Chemical splash goggles that form a seal around the eyes and conform to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[3][5][6] A face shield should be worn over the goggles when handling larger quantities or during procedures with a high splash risk.

-

Skin Protection:

-

Gloves: Use nitrile or other chemically resistant gloves inspected for integrity before each use.[7] Proper glove removal technique (without touching the outer surface with bare hands) is critical to avoid skin exposure.

-

Lab Coat: A flame-resistant lab coat with full-length sleeves, buttoned, is required to protect skin from accidental contact.

-

-

Respiratory Protection: If engineering controls fail or during a large spill cleanup where dust concentrations may be high, a NIOSH-approved respirator with a particulate filter (e.g., N99 or P2) is necessary.[8]

Section 4: Step-by-Step Protocols for Safe Laboratory Use

Protocol 4.1: Weighing and Transferring the Solid Compound

-

Preparation: Don all required PPE (chemical splash goggles, face shield, nitrile gloves, lab coat).

-

Containment Setup: Perform all work within a certified chemical fume hood or a ventilated balance enclosure.

-

Grounding: If transferring large amounts of powder, ground equipment to prevent static discharge.

-

Aliquotting: Use a spatula to carefully transfer the desired amount of the crystalline solid from the stock bottle to a tared, sealed container. Avoid creating dust. Do not "pour" the powder.

-

Cleaning: After transfer, carefully wipe the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., isopropanol), ensuring the cleaning cloth is disposed of as hazardous waste.

-

Sealing: Tightly close both the stock container and the new container before removing them from the containment area.

Protocol 4.2: Storage and Incompatibility

-

Storage Conditions: Store the container tightly closed in a cool, dry, and well-ventilated area.[5][9] A recommended storage temperature is between 3-5 °C.[10]

-

Rationale: Cool temperatures maintain its solid state and lower its vapor pressure, while a tightly sealed container prevents exposure to atmospheric moisture and contaminants. Ventilation prevents the buildup of any potential vapors or dust.

-

Incompatible Materials: While specific incompatibility data is limited, it is prudent to keep it away from strong oxidizing agents, which can react exothermically with aldehydes.[6]

Section 5: Emergency Response and First Aid

A rapid and correct response to an exposure is critical to mitigating harm. All personnel must be familiar with the location of safety showers and eyewash stations.

Caption: Decision workflow for first aid response to different exposure routes.

Protocol 5.1: Emergency First Aid Measures

-

Eye Contact: This is the most critical exposure route. Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Crucially, immediate medical attention from a poison center or physician is required. [3][5]

-

Skin Contact: Promptly wash the affected area with plenty of soap and water. Remove all contaminated clothing. If skin irritation or a rash develops, seek medical attention.[3][5]

-

Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[3][5] If they feel unwell, seek medical advice.[3][5]

-

Ingestion: Rinse the mouth thoroughly with water.[3][5] Call a poison control center or doctor for guidance.[3][5] Do not induce vomiting.[6]

Protocol 5.2: Accidental Release Measures (Spill Cleanup)

-

Evacuate: Evacuate all non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, but avoid actions that could aerosolize the dust.

-

PPE: Don appropriate PPE, including respiratory protection if the spill is large.

-

Containment: Carefully sweep up the spilled solid material, avoiding dust generation.[3] A vacuum cleaner equipped with a HEPA filter is a preferable method for collecting the material.[3]

-

Collection: Place the collected material into a suitable, labeled container for hazardous waste disposal.

-

Decontamination: Clean the spill area with a suitable solvent and then soap and water.

-

Disposal: Dispose of all contaminated materials (including cleaning cloths and PPE) as hazardous waste in accordance with local, state, and federal regulations.[3]

Section 6: Toxicological and Ecological Information

While comprehensive toxicological data for this specific compound is not available, the GHS classifications provide the primary guidance. The acute oral toxicity (H302) and irritant/corrosive properties are the main known effects.[3] There is no data to suggest it is carcinogenic or a reproductive toxin.

Environmental Hazards:

-

This substance is not considered to be persistent, bioaccumulative, or toxic (PBT).[3]

-

It is crucial to prevent its release into the environment.[3] Avoid letting the substance enter drains, as its effects on aquatic life have not been fully determined.

Conclusion

This compound is a powerful tool in chemical synthesis, but its utility demands a commensurate level of respect for its hazards. By moving beyond a checklist mentality and embracing a scientific approach to safety—understanding the causality behind protocols, implementing a robust hierarchy of controls, and preparing for emergencies—researchers can confidently and safely harness its synthetic potential. This guide serves as a framework, but the ultimate responsibility for a safe laboratory environment rests on the diligent and informed practices of every scientist.

References

- 1. ossila.com [ossila.com]

- 2. This compound | C8H7FO2 | CID 3774463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. downloads.ossila.com [downloads.ossila.com]

- 4. This compound | 103438-88-6 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 9. synquestlabs.com [synquestlabs.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

2-Fluoro-3-methoxybenzaldehyde melting point and boiling point

An In-depth Technical Guide to the Physicochemical Characterization of 2-Fluoro-3-methoxybenzaldehyde

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, focusing on its core physical properties—melting and boiling points. The determination of these fundamental constants is critical for verifying substance identity, assessing purity, and informing downstream process development. This document outlines the theoretical underpinnings and provides detailed, field-proven experimental protocols for accurate measurement.

Introduction to this compound

This compound (CAS No. 103438-88-6) is a substituted benzaldehyde derivative that serves as a crucial building block in medicinal chemistry and organic synthesis.[1] Its unique arrangement of fluoro, methoxy, and aldehyde functional groups makes it a valuable precursor for synthesizing a range of pharmacologically active molecules, including benzosuberone derivatives and various bicyclic heterocycles.[1] Accurate characterization of its physical properties is the first step in ensuring the reliability and reproducibility of synthetic procedures and biological assays. The melting and boiling points are paramount among these properties, as they serve as primary indicators of purity and identity.

Physicochemical Properties Summary

The essential physicochemical data for this compound are summarized below. This information provides a baseline for laboratory handling, characterization, and quality control.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 103438-88-6 | [2][4] |

| Molecular Formula | C₈H₇FO₂ | [2][4][5] |

| Molecular Weight | 154.14 g/mol | [2][5] |

| Physical State | White Solid / Crystals | [6] |

| Melting Point | 47 - 51 °C | [5][6][7] |

| Boiling Point | Data not readily available | [6] |

Note: The boiling point has not been widely reported in standard chemical databases, which may suggest potential thermal instability at atmospheric pressure. The experimental protocol for its determination is provided in Section 4.

Experimental Determination of Melting Point

The melting point is not a single temperature but a temperature range over which a solid transitions to a liquid. For a pure crystalline compound, this range is typically narrow (0.5-1.0°C). The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting range, making this a powerful tool for purity assessment.[8]

Principle of Capillary Method

The most common and reliable method for determining the melting point of a solid organic compound is the capillary method.[9] A small, finely powdered sample is packed into a thin-walled capillary tube and heated at a controlled rate in a calibrated apparatus.[9] The temperatures at which melting begins (the first appearance of liquid) and is complete (the disappearance of all solid) are recorded as the melting range.

Detailed Experimental Protocol

This protocol describes the use of a modern digital melting point apparatus.

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual solvent will act as an impurity and depress the melting range.[10]

-

Place a small amount of the solid on a clean, dry watch glass and crush it into a fine powder using a spatula.

-

Jab the open end of a capillary melting point tube into the powder to collect a small amount of the sample.[10]

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. To pack the sample tightly, drop the capillary tube (closed end down) several times through a long, narrow glass tube onto the benchtop. The packed sample height should be 2-3 mm.[8][10]

-

-

Apparatus Setup and Measurement:

-

Set the starting temperature on the apparatus to approximately 15-20°C below the expected melting point (e.g., set to 30°C for this compound).[10]

-

Set the heating rate (ramp rate) to a high value (e.g., 10-20°C/min) for a rapid preliminary measurement to approximate the melting range.

-

For an accurate measurement, prepare a new sample and set the start temperature to 5-10°C below the approximate melting point found. Set the ramp rate to a slow value of 1-2°C/minute.[8]

-

Causality: A slow heating rate is critical to ensure the system (heating block, sample, and thermometer) remains in thermal equilibrium, preventing the thermometer reading from lagging behind the actual sample temperature.

-

Insert the packed capillary tube into the sample holder of the apparatus.[10]

-

-

Data Recording and Interpretation:

-

Observe the sample through the magnified viewing lens.

-

Record the temperature (T₁) at which the first droplet of liquid appears.[10]

-

Record the temperature (T₂) at which the last crystal of solid just dissolves into a transparent liquid.[10]

-

The recorded melting point is the range T₁ - T₂. For pure this compound, this should be a sharp range within the literature value of 47-51°C.[5][6]

-

Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination by the Capillary Method.

Experimental Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. Since a literature value for the boiling point of this compound is not consistently available, this section details the definitive micro-scale method for its determination. This technique is advantageous as it requires only a small amount of sample.[11]

Principle of Micro-Boiling Point Determination

This method involves heating a small liquid sample in a tube containing an inverted, smaller capillary tube.[12] As the liquid is heated, the air trapped in the inverted capillary expands and exits, followed by the vapor of the liquid. When a continuous stream of bubbles emerges, the liquid has reached its boiling point. The system is then allowed to cool. The boiling point is the temperature at which the bubble stream ceases and the liquid is drawn back into the inverted capillary, signifying that the external pressure and the liquid's vapor pressure are equal.[13][14]

Detailed Experimental Protocol

-

Sample Preparation:

-

Since this compound is a solid at room temperature, it must first be melted. Place a small amount in a micro test tube (e.g., 6x50 mm).

-

Gently heat the test tube to melt the solid, yielding approximately 0.2-0.5 mL of liquid.[13]

-

-

Apparatus Setup:

-

Attach the micro test tube containing the liquid sample to a thermometer using a rubber band or wire. The bottom of the test tube should be aligned with the thermometer bulb.[13]

-

Take a standard capillary melting point tube and seal one end in a flame. Break the tube to create a smaller, inverted capillary (or "bell") about 1 cm long.

-

Place this inverted capillary, open end down, into the liquid in the micro test tube.[12][13]

-

Suspend the entire assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a metal heating block). The thermometer bulb should be positioned correctly within the heating zone.[13]

-

-

Measurement and Data Recording:

-

Begin heating the bath slowly and with constant stirring (if applicable).

-

Observe the inverted capillary. A slow stream of bubbles will emerge as trapped air expands.

-

As the temperature approaches the boiling point, the stream of bubbles will become rapid and continuous. This indicates the liquid is boiling vigorously.[13][14]

-

Once a rapid, continuous stream is observed, turn off the heat and allow the apparatus to cool slowly.

-

Watch the inverted capillary intently. The bubble stream will slow and eventually stop.

-

Record the temperature the instant the liquid is drawn back into the inverted capillary. This temperature is the boiling point of the liquid at the current atmospheric pressure.[14]

-

Workflow for Micro-Boiling Point Determination

Caption: Workflow for Micro-Boiling Point Determination.

Conclusion

The melting point of this compound is reliably established at 47-51 °C . This physical constant serves as a critical parameter for identity confirmation and purity assessment. While its boiling point is not commonly reported, the micro-determination method provides a robust and material-sparing technique for its accurate measurement in a laboratory setting. Adherence to these detailed protocols ensures the generation of high-quality, reproducible data essential for the rigorous demands of chemical research and pharmaceutical development.

References

- 1. ossila.com [ossila.com]

- 2. This compound | C8H7FO2 | CID 3774463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 103438-88-6 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound, 96%, Thermo Scientific™ | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]

- 6. downloads.ossila.com [downloads.ossila.com]

- 7. This compound | 103438-88-6 [chemicalbook.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. westlab.com [westlab.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scribd.com [scribd.com]

- 12. chemtips.wordpress.com [chemtips.wordpress.com]

- 13. chymist.com [chymist.com]

- 14. uomus.edu.iq [uomus.edu.iq]

Introduction: The Strategic Importance of 2-Fluoro-3-methoxybenzaldehyde in Modern Drug Discovery

An In-depth Technical Guide to the Solubility of 2-Fluoro-3-methoxybenzaldehyde for Researchers, Scientists, and Drug Development Professionals

This compound is a substituted aromatic aldehyde that has garnered significant interest within the pharmaceutical industry. Its utility is most pronounced as a key starting material and building block in the synthesis of complex heterocyclic molecules. Notably, it is a crucial precursor for a class of potent and selective inhibitors of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[1] PIM kinases (PIM-1, PIM-2, and PIM-3) are serine/threonine kinases implicated in various cellular processes, including cell cycle progression, survival, and apoptosis. Their overexpression is a hallmark of several hematological malignancies and solid tumors, making them a compelling target for cancer therapeutics.[2][3]

The strategic incorporation of a fluorine atom and a methoxy group onto the benzaldehyde scaffold is not arbitrary. The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the methoxy group can modulate solubility and electronic properties.[4][5] this compound is frequently employed in multi-step syntheses, including Wittig reactions and Friedel-Crafts acylations, to construct complex molecular architectures like benzosuberone derivatives and various bicyclic heterocycles.[6]

Given its role as an early-stage intermediate, a thorough understanding of its physicochemical properties, particularly its solubility, is paramount. Solubility dictates not only the efficiency of synthetic transformations but also influences purification strategies and the overall cost-effectiveness of drug development programs. This guide provides a comprehensive overview of the known properties of this compound and a detailed framework for determining its solubility profile, addressing a critical data gap in publicly available literature.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 103438-88-6 | [7][8] |

| Molecular Formula | C₈H₇FO₂ | [7][9] |

| Molecular Weight | 154.14 g/mol | [7][9] |

| Appearance | White solid / crystals | |

| Melting Point | 47-51 °C | |

| Boiling Point | Not determined | |

| Density | Not determined | |

| XLogP3 | 1.3 | [9] |

| Solubility in Water | Not known | |

| Solubility in Organic Solvents | Not known |

Theoretical Solubility Profile and Solvent Selection Rationale

In the absence of empirical data, a qualitative assessment of solubility can be made based on the principle of "like dissolves like." The molecular structure of this compound—comprising a moderately polar benzaldehyde core, a lipophilic methoxy group, and an electronegative fluorine atom—suggests a nuanced solubility profile.

-

Aqueous Solubility: The presence of a polar aldehyde group, capable of acting as a hydrogen bond acceptor, is countered by the largely non-polar aromatic ring. Benzaldehyde itself is only slightly soluble in water (approximately 0.6% wt. at 20°C).[10] The addition of the methoxy and fluoro groups is unlikely to dramatically increase aqueous solubility. Therefore, this compound is predicted to be poorly soluble in water and aqueous buffers at neutral pH.

-

Organic Solvent Solubility: The compound is expected to exhibit good solubility in a range of common organic solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, THF, Acetonitrile): These solvents are likely to be effective at dissolving the compound due to their ability to engage in dipole-dipole interactions with the aldehyde group. Solvents like THF and DMSO are commonly used for reactions involving benzaldehydes, such as the Wittig reaction, indicating good solubility of the reactants.[11]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These are also expected to be good solvents.

-

Alcohols (e.g., Methanol, Ethanol): These polar protic solvents should readily dissolve the compound through hydrogen bonding with the aldehyde's oxygen atom.

-

Non-Polar Solvents (e.g., Toluene, Hexanes): Solubility is expected to be lower in highly non-polar solvents. However, solvent mixtures, such as ethyl acetate/hexane, are used in its purification by column chromatography, indicating some degree of solubility in less polar environments.[1]

-

The Critical Distinction: Thermodynamic vs. Kinetic Solubility in Drug Discovery

For a compound like this compound, both thermodynamic and kinetic solubility are relevant, but they answer different questions at different stages of the research and development process.

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure when the solid and solution phases are in equilibrium. It is a critical parameter for lead optimization and formulation development, as it reflects the most stable state.[12] For an intermediate, knowing the thermodynamic solubility is crucial for designing robust crystallization and purification processes.

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves and whether it remains in solution under non-equilibrium conditions. It's often measured in high-throughput screening (HTS) formats where a compound is rapidly introduced into an aqueous buffer from a DMSO stock solution.[13][14][15] While less rigorous, kinetic solubility provides a rapid assessment of a compound's behavior in aqueous media, which can be a useful proxy for predicting potential issues in biological assays for the final API.

Experimental Protocols for Solubility Determination

The absence of published data necessitates a robust experimental approach to characterize the solubility of this compound. Below are detailed, field-proven protocols for determining both thermodynamic and kinetic solubility.

Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method

This method is the gold standard for measuring equilibrium solubility and is essential for obtaining thermodynamically meaningful data.[16][17]

Objective: To determine the equilibrium solubility of this compound in a selected panel of solvents at a controlled temperature.

Materials:

-

This compound (solid, >98% purity)

-

Selected solvents (e.g., Water, pH 7.4 PBS, Methanol, Acetonitrile, Ethyl Acetate, Toluene)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

UPLC-MS/MS system for quantification

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial (e.g., 5-10 mg). The exact amount should be recorded, and it must be sufficient to ensure undissolved solid remains at equilibrium.

-

Solvent Addition: Add a known volume of the selected solvent (e.g., 1-2 mL) to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient duration to reach equilibrium. A 24-48 hour period is typical, but equilibrium should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow excess solid to sediment.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial for analysis. This step is critical to remove all undissolved solid particles.

-

Dilution: Dilute the filtered sample with an appropriate solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification assay.

-

Quantification: Analyze the diluted sample using a validated UPLC-MS/MS method to determine the concentration of the dissolved compound.

Data Analysis: The solubility is reported in units of mg/mL or µg/mL, calculated from the measured concentration and the dilution factor.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility Determination for High-Throughput Assessment

This protocol is designed for rapid screening and is particularly useful in early drug discovery to flag potential solubility liabilities.[18][19]

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

-

10 mM stock solution of this compound in DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (polypropylene for compound storage, filter plates for separation)

-

Automated liquid handler or multichannel pipettes

-

Plate shaker

-

Plate reader (UV-Vis spectrophotometer or nephelometer)

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Plate Setup: Add the aqueous buffer (e.g., 198 µL of PBS) to the wells of a 96-well plate.

-

Compound Addition: Add a small volume of the DMSO stock solution (e.g., 2 µL) to the buffer-containing wells. This results in a final DMSO concentration of 1% and a nominal compound concentration of 100 µM.

-

Incubation: Immediately mix the plate on a plate shaker for a defined period, typically 1-2 hours, at room temperature.

-

Precipitate Detection/Separation:

-

Nephelometry (Light Scattering): Read the plate directly on a nephelometer. The amount of scattered light is proportional to the amount of precipitate formed.

-

Filtration and UV-Vis Quantification: Alternatively, transfer the contents to a 96-well filter plate and vacuum filter to remove any precipitate. Collect the filtrate in a UV-transparent 96-well plate.

-

-

Quantification: Measure the absorbance of the filtrate at a predetermined wavelength (λ_max) for this compound. Compare the absorbance to a standard curve prepared by diluting the DMSO stock solution in a mixture of PBS and DMSO that mimics the final assay conditions.

Data Analysis: The kinetic solubility is the concentration measured in the clear filtrate, reported in µM.

Caption: High-Throughput Kinetic Solubility Workflow.

Quantitative Analysis by UPLC-MS/MS

A sensitive and selective UPLC-MS/MS method is essential for accurate quantification in solubility studies, especially at low concentrations.

Hypothetical UPLC-MS/MS Method:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) would be suitable.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A rapid gradient from 5% to 95% B over a few minutes.

-

Flow Rate: 0.4-0.6 mL/min

-

Injection Volume: 1-5 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray Ionization (ESI), likely in positive mode.

-

MRM Transition: The precursor ion would be the protonated molecule [M+H]⁺. The product ion would be a stable fragment generated by collision-induced dissociation, which would need to be determined experimentally.

Data Interpretation and Application in a Research Context

The solubility data generated from these protocols directly informs critical decisions in the drug development pipeline.

-

For the Synthetic Chemist: Thermodynamic solubility data in various organic solvents guides the choice of reaction medium. For instance, a Wittig reaction might require a solvent like THF where both the aldehyde and the phosphonium ylide are highly soluble.[11] Poor solubility can lead to slow reaction rates and heterogeneous mixtures, complicating process scale-up. Solubility data also dictates the choice of solvent systems for purification, such as identifying an anti-solvent for crystallization or selecting an appropriate mobile phase for chromatography.

-

For the Formulation Scientist: Although an intermediate, the solubility profile of this compound can provide early insights into the challenges that might be faced with the final API. Poor aqueous solubility is a major hurdle for oral bioavailability, and early indications of this property can prompt medicinal chemists to modify the molecular structure to improve it.

Caption: Application of Solubility Data in Process Development.

Safety and Handling

This compound is classified as an irritant and can cause serious eye damage. It is also harmful if swallowed and may cause respiratory irritation and allergic skin reactions.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection.

-

Handling: Use in a well-ventilated area. Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a cool, well-ventilated place in a tightly closed container.

This guide provides a robust framework for understanding and experimentally determining the solubility of this compound. By applying these protocols, researchers can generate the critical data needed to optimize synthetic routes, streamline purification processes, and make informed decisions in the early stages of drug discovery.

References

- 1. This compound | 103438-88-6 [chemicalbook.com]

- 2. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ossila.com [ossila.com]

- 7. scbt.com [scbt.com]

- 8. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 9. This compound | C8H7FO2 | CID 3774463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. evotec.com [evotec.com]

- 13. enamine.net [enamine.net]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. charnwooddiscovery.com [charnwooddiscovery.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 19. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

A Technical Guide to the Spectral Analysis of 2-Fluoro-3-methoxybenzaldehyde

This guide provides an in-depth technical analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 2-Fluoro-3-methoxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical, field-proven insights to facilitate the accurate identification and characterization of this important chemical intermediate.

Introduction: The Structural Significance of this compound

This compound (C₈H₇FO₂, Molar Mass: 154.14 g/mol , CAS: 103438-88-6) is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds and other specialty chemicals.[1][2] Its utility stems from the unique electronic and steric properties conferred by the ortho-fluoro, meta-methoxy, and aldehyde substituents on the benzene ring. Accurate and unambiguous structural confirmation is paramount, and for this, NMR and IR spectroscopy are indispensable tools. This guide will delve into the detailed interpretation of its spectral data, explaining the causality behind the observed chemical shifts and vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of an organic molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are the primary techniques for structural elucidation.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), reveals four distinct signals corresponding to the aldehydic, aromatic, and methoxy protons.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃ (300 MHz) [3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.38 | s | 1H | Aldehyde (-CHO) |

| 7.43 - 7.40 | m | 1H | Aromatic (H-6) |

| 7.24 - 7.15 | m | 2H | Aromatic (H-4, H-5) |

| 3.95 | s | 3H | Methoxy (-OCH₃) |

-

Aldehyde Proton (δ 10.38): The singlet at 10.38 ppm is characteristic of an aldehyde proton. Its significant downfield shift is due to the strong deshielding effect of the adjacent carbonyl group's electronegative oxygen atom and the anisotropic effect of the C=O double bond. The lack of coupling confirms its isolation from neighboring protons.

-

Aromatic Protons (δ 7.15-7.43): The complex multiplet pattern between 7.15 and 7.43 ppm arises from the three protons on the aromatic ring. The electron-withdrawing nature of the aldehyde and fluorine groups, combined with the electron-donating methoxy group, creates a complex electronic environment, leading to the observed chemical shifts. The ortho-fluoro substituent, being highly electronegative, exerts a significant deshielding effect on the adjacent protons.

-